2-アミノ-3,3,3-トリフルオロプロパン酸メチル

概要

説明

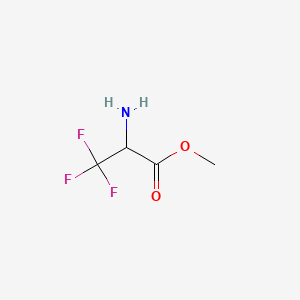

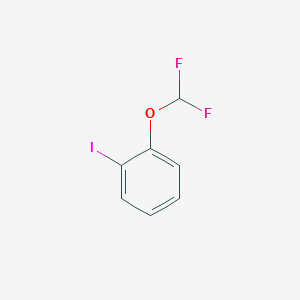

“Methyl 2-amino-3,3,3-trifluoropropanoate” is an alanine derivative . It is also known as “Methyl 3-amino-2-(trifluoromethyl)propanoate” and "Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate" .

Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-3,3,3-trifluoropropanoate” is 171.12 . It has one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds . The exact mass is 171.05071298 .Physical And Chemical Properties Analysis

“Methyl 2-amino-3,3,3-trifluoropropanoate” is a solid at room temperature . It has a density of 1.345 g/mL at 25 °C . The storage temperature is between 2-8°C in an inert atmosphere .科学的研究の応用

化学合成

“2-アミノ-3,3,3-トリフルオロプロパン酸メチル”は、化学合成における試薬またはビルディングブロックとして使用できます . この化合物のユニークな構造は、さまざまな化学化合物の合成に役立つ可能性があります。

材料科学

材料科学において、この化合物は新しい材料の開発に使用される可能性があります。 そのトリフルオロプロパン酸基は、他の物質と独特な相互作用を起こし、新しい材料の創出につながる可能性があります .

生命科学

生命科学研究では、“2-アミノ-3,3,3-トリフルオロプロパン酸メチル”を使用して、フッ素化化合物が生物系に及ぼす影響を研究できます .

クロマトグラフィー

この化合物は、混合物を分離するために使用される方法であるクロマトグラフィーに使用される可能性があります。 トリフルオロプロパン酸基は、特定の物質と相互作用し、他の物質から分離することができます .

分析化学

“2-アミノ-3,3,3-トリフルオロプロパン酸メチル”は、分析化学で標準品またはコントロールとして使用できます。 その明確に定義された構造と特性により、この目的に適しています .

医薬品研究

この化合物が医薬品研究で使用されている直接的な証拠はありませんが、そのユニークな構造は、創薬および開発の候補となる可能性があります。 研究者は、さまざまな生物学的標的との相互作用を研究できます .

作用機序

Target of Action

Methyl 2-amino-3,3,3-trifluoropropanoate primarily targets the central nervous system (CNS). As an alanine derivative, it interacts with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. These neurotransmitters play crucial roles in regulating neuronal excitability and synaptic transmission .

Mode of Action

Methyl 2-amino-3,3,3-trifluoropropanoate modulates the activity of GABA and glutamate receptors. By binding to these receptors, it can enhance or inhibit their activity, leading to changes in neuronal firing rates. This modulation affects the overall excitatory and inhibitory balance within the CNS, which can influence various physiological and psychological processes .

Biochemical Pathways

The interaction of Methyl 2-amino-3,3,3-trifluoropropanoate with GABA and glutamate receptors impacts several biochemical pathways. For instance, it can alter the GABAergic pathway, which is involved in reducing neuronal excitability. Additionally, it affects the glutamatergic pathway, which is crucial for synaptic plasticity and cognitive functions. These changes can lead to downstream effects such as altered neurotransmitter release and receptor sensitivity .

Pharmacokinetics

The pharmacokinetics of Methyl 2-amino-3,3,3-trifluoropropanoate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the CNS. It undergoes metabolic transformation primarily in the liver, where it is converted into active or inactive metabolites. Finally, it is excreted through the kidneys. These ADME properties influence its bioavailability and duration of action .

Result of Action

The molecular and cellular effects of Methyl 2-amino-3,3,3-trifluoropropanoate include changes in neuronal excitability and synaptic transmission. By modulating GABA and glutamate receptors, it can lead to either an increase or decrease in neuronal firing rates. These effects can manifest as alterations in mood, cognition, and overall CNS function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of Methyl 2-amino-3,3,3-trifluoropropanoate. For example, changes in pH can affect its solubility and receptor binding affinity. Similarly, temperature variations can impact its metabolic rate and stability. The presence of other compounds can lead to competitive binding or synergistic effects, altering its overall pharmacological profile .

Safety and Hazards

“Methyl 2-amino-3,3,3-trifluoropropanoate” is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化学分析

Biochemical Properties

Methyl 2-amino-3,3,3-trifluoropropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with amino acid derivatives, which are recognized for their ergogenic properties . These interactions can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of Methyl 2-amino-3,3,3-trifluoropropanoate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, amino acid derivatives like Methyl 2-amino-3,3,3-trifluoropropanoate have been shown to prevent exercise-induced muscle damage by modulating the expression of genes involved in muscle repair . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, Methyl 2-amino-3,3,3-trifluoropropanoate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in amino acid metabolism can result in altered enzyme activity, thereby affecting metabolic flux . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-amino-3,3,3-trifluoropropanoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Prolonged exposure to environmental factors can lead to its degradation, potentially altering its biochemical properties and efficacy.

Dosage Effects in Animal Models

The effects of Methyl 2-amino-3,3,3-trifluoropropanoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced muscle repair and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including respiratory irritation and skin corrosion . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

Methyl 2-amino-3,3,3-trifluoropropanoate is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the conversion of amino acids into energy and other metabolites . This interaction can influence metabolic flux, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Methyl 2-amino-3,3,3-trifluoropropanoate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall biochemical impact.

Subcellular Localization

The subcellular localization of Methyl 2-amino-3,3,3-trifluoropropanoate is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context and the presence of interacting biomolecules.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-amino-3,3,3-trifluoropropanoate involves the reaction of methyl 3,3,3-trifluoropyruvate with ammonia followed by esterification with methanol.", "Starting Materials": [ "Methyl 3,3,3-trifluoropyruvate", "Ammonia", "Methanol" ], "Reaction": [ "Step 1: Methyl 3,3,3-trifluoropyruvate is reacted with ammonia in the presence of a catalyst to form methyl 2-amino-3,3,3-trifluoropropanoate.", "Step 2: The resulting product is then esterified with methanol in the presence of a strong acid catalyst to form the final product, Methyl 2-amino-3,3,3-trifluoropropanoate." ] } | |

| 27240-44-4 | |

分子式 |

C4H7ClF3NO2 |

分子量 |

193.55 g/mol |

IUPAC名 |

methyl (2R)-2-amino-3,3,3-trifluoropropanoate;hydrochloride |

InChI |

InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H/t2-;/m1./s1 |

InChIキー |

HFMMPCAGCWNDCW-HSHFZTNMSA-N |

異性体SMILES |

COC(=O)[C@H](C(F)(F)F)N.Cl |

SMILES |

COC(=O)C(C(F)(F)F)N |

正規SMILES |

COC(=O)C(C(F)(F)F)N.Cl |

ピクトグラム |

Irritant |

配列 |

X |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)

![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)